molecular formula C16H18NO5P B038648 Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate CAS No. 367508-01-8

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate

Cat. No.: B038648
CAS No.: 367508-01-8
M. Wt: 335.29 g/mol
InChI Key: CFSFGLDTIDFDMT-UHFFFAOYSA-N
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Description

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is a chemical compound with the molecular formula C16H18NO5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate typically involves the reaction of diphenylphosphinic chloride with N-methoxy-N-methylcarbamoylmethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Diphenylphosphinic chloride+N-Methoxy-N-methylcarbamoylmethylamineDiphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate+HCl\text{Diphenylphosphinic chloride} + \text{N-Methoxy-N-methylcarbamoylmethylamine} \rightarrow \text{this compound} + \text{HCl} Diphenylphosphinic chloride+N-Methoxy-N-methylcarbamoylmethylamine→Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine derivatives.

Scientific Research Applications

Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used in the synthesis of biologically active molecules.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various reaction pathways, targeting specific molecular sites and facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylphosphinic chloride
  • N-Methoxy-N-methylcarbamoylmethylamine
  • Phosphonic acid derivatives

Uniqueness

What sets Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

IUPAC Name

2-diphenoxyphosphoryl-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18NO5P/c1-17(20-2)16(18)13-23(19,21-14-9-5-3-6-10-14)22-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSFGLDTIDFDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476140
Record name Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367508-01-8
Record name Diphenyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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